molecular formula C12H11NO B3243593 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 158365-53-8

7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No.: B3243593
CAS No.: 158365-53-8
M. Wt: 185.22 g/mol
InChI Key: IBAXOSUDTXPJSA-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (CAS: 158365-53-8; molecular formula: C₁₂H₁₁NO) is a partially hydrogenated naphthalene derivative featuring a methoxy group at the 7-position and a carbonitrile group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antidepressants like agomelatine and serotonin inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile typically involves the reaction of appropriate naphthalene derivatives with methoxy and carbonitrile groups under controlled conditions. One common method includes the use of a naphthalene precursor, which undergoes a series of reactions including methylation and nitrile formation. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Oxidative Dehydrogenation

Under controlled oxidative conditions, this compound undergoes dehydrogenation to form aromatic naphthyl derivatives. A study using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in dichloromethane under oxygen pressure achieved 93% yield of 7-methoxy-naphthaleneacetonitrile via dehydrogenation .

Reaction Conditions Catalyst/Reagent Product Yield
DehydrogenationDichloromethane, O₂ (2–3 kPa), 20°CDDQ7-Methoxy-naphthaleneacetonitrile89–95%

Mechanistic studies suggest DDQ abstracts hydrogen atoms from the dihydronaphthalene ring, followed by aromatization stabilized by the electron-withdrawing cyano group .

Reduction Reactions

The compound participates in selective reductions:

  • Catalytic hydrogenation reduces the cyano group to an amine while preserving the methoxy substituents.

  • β-Hydride elimination pathways with potassium hydride (KH) induce dearomatization, forming 1,4-dihydronaphthalene derivatives .

Reduction Type Reagents Key Product Notable Features
Catalytic HydrogenationH₂, Pd/C7-Methoxy-3,4-dihydronaphthalene-1-methylamineRetention of dihydronaphthalene backbone
Base-Mediated ReductionKH, THF1,4-Dihydronaphthalene-1-carbonitrileDearomatization at C4 position

Nucleophilic Substitution

The carbonitrile group enables nucleophilic substitutions. For example:

  • Reaction with Grignard reagents (e.g., RMgX) replaces the cyano group with alkyl/aryl chains.

  • Hydrolysis under acidic or basic conditions yields carboxylic acids or amides.

Substitution Nucleophile Conditions Product
AlkylationRMgX (Grignard)Anhydrous ether, 0°C7-Methoxy-3,4-dihydronaphthalene-1-alkyl derivatives
HydrolysisH₂O/H⁺ or OH⁻Reflux7-Methoxy-3,4-dihydronaphthalene-1-carboxylic acid/amide

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para and ortho positions of the naphthalene ring:

EAS Reaction Electrophile Position Product
NitrationHNO₃/H₂SO₄C5 or C8Nitro-substituted derivatives
HalogenationX₂ (Cl₂, Br₂)C5 or C8Halo-substituted analogs

The electron-donating methoxy group enhances reactivity compared to unsubstituted dihydronaphthalenes.

Cycloaddition and Ring-Opening

The compound participates in Diels-Alder reactions as a diene or dienophile, enabling access to polycyclic structures. For example:

  • Reaction with maleic anhydride yields fused bicyclic adducts.

  • Ring-opening oxidation with peracids (e.g., mCPBA) forms epoxides, which rearrange to tetralones under acidic conditions .

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally related compounds:

Compound Key Structural Difference Reactivity Contrast
6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrileAdditional methoxy group at C6Higher steric hindrance reduces EAS rates
5-Methoxy-1-tetraloneCarbonyl instead of cyano groupGreater susceptibility to nucleophilic attack at carbonyl

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis include:

  • Solvent selection : Dichloromethane or toluene for DDQ-mediated dehydrogenation .

  • Temperature control : 20–25°C to minimize side reactions during oxidation .

  • Catalyst recycling : DDQ can be partially recovered, reducing costs .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Agomelatine

One of the most notable applications of 7-methoxy-3,4-dihydronaphthalene-1-carbonitrile is its role in the synthesis of agomelatine, an antidepressant and melatonergic agent. The synthesis involves several steps, starting from 7-methoxy-tetralone, which is transformed into this compound before being converted into agomelatine through acetylation and further reactions .

Table 1: Synthesis Pathway for Agomelatine

StepReaction TypeIntermediate Compound
1CondensationThis compound
2AcetylationN-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine)

1.2 Estrogenic Activity

Research indicates that compounds structurally related to this compound exhibit estrogen receptor modulating activity. This suggests potential applications in hormone replacement therapy or treatments related to estrogen deficiency . The ability to modify the compound's structure could lead to new derivatives with enhanced biological activity.

Anticancer Research

Recent studies have explored the use of dihydronaphthalene analogues, including derivatives of this compound, as cytotoxic agents against cancer cell lines. These compounds have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division and growth .

Table 2: Biological Activity of Dihydronaphthalene Analogues

CompoundIC50 (μM)Target
KGP03≤0.5Tubulin Polymerization
KGP18≈0.85Tubulin Polymerization
Maderna Compound≈1.0Tubulin Polymerization

Photochemistry and Caging Applications

Another area of interest is the photochemical properties of compounds related to this compound. These compounds can serve as phototrigger agents in biochemical applications, allowing for controlled release mechanisms in targeted therapies .

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dihydro-1-naphthalenecarbonitrile

  • Structure : Lacks the 7-methoxy group (C₁₁H₉N).
  • Key Differences :
    • The absence of the methoxy group reduces steric hindrance and electron-donating effects, altering reactivity in substitution reactions.
    • Lower molecular weight (155.20 g/mol vs. 185.22 g/mol for the methoxy analog) impacts solubility and boiling/melting points .
  • Applications : Primarily used as a simpler intermediate in organic synthesis, with fewer reported pharmacological applications compared to its methoxylated counterpart.

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one

  • Structure : Replaces the carbonitrile group with a ketone (C₁₁H₁₂O₂).
  • Key Differences :
    • The ketone group is less electron-withdrawing than the nitrile, reducing electrophilicity at the 1-position.
    • Synthesized via acylation and cyclization routes involving succinic anhydride and polyphosphoric acid, contrasting with the alkylation/nitration pathways used for nitriles .
  • Applications : Widely used in tetralone-based drug synthesis (e.g., sertraline) due to its stable bicyclic framework .

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

  • Structure : Fully saturated naphthalene core (tetralin) with a nitrile group (C₁₁H₁₁N).
  • Higher lipophilicity compared to the dihydro analog, influencing blood-brain barrier penetration in CNS-targeting drugs .

Structural and Functional Group Analysis

Compound Functional Groups Molecular Formula Key Applications
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile Nitrile, Methoxy, Dihydro C₁₂H₁₁NO Agomelatine intermediates
3,4-Dihydro-1-naphthalenecarbonitrile Nitrile C₁₁H₉N General organic synthesis
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one Ketone, Methoxy C₁₁H₁₂O₂ Sertraline synthesis
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile Nitrile, Tetralin C₁₁H₁₁N CNS drug candidates

Impact of Functional Groups

  • Nitrile Group : Enhances electrophilicity, facilitating nucleophilic additions (e.g., in Grignard reactions). This makes this compound more reactive than its ketone analog .
  • Methoxy Group : Improves solubility in polar solvents and may modulate metabolic stability by blocking oxidation sites .

Biological Activity

7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (MDNC) is an organic compound characterized by a methoxy group at the 7th position and a carbonitrile group at the 1st position of a naphthalene structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₁NO
  • CAS Number : 158365-53-8

The biological activity of MDNC is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The methoxy and carbonitrile groups enhance its reactivity and binding affinity, potentially influencing multiple biological pathways.

Estrogenic Activity

MDNC has been studied for its estrogenic properties. Research indicates that it may act as both an agonist and antagonist of estrogen receptors. This dual action can lead to significant pharmacological implications, particularly in hormone-related therapies .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of MDNC against cancer cell lines. Notably, it has shown promising results against MCF-7 human breast adenocarcinoma cells. The compound demonstrated an IC₅₀ value of approximately 2.36 μM, indicating potent cytotoxicity compared to standard drugs .

Antifungal Activity

MDNC has also been examined for its antifungal properties. Although specific data on antifungal efficacy is limited, its structural similarity to other known antifungal agents suggests potential activity worth exploring further .

Case Studies and Research Findings

StudyFindingsReference
Estrogen Receptor InteractionMDNC exhibits selective agonist/antagonist activity on estrogen receptors, influencing gene transcription related to hormonal regulation.
Cytotoxic Effects on MCF-7 CellsIC₅₀ values were recorded at 2.36 μM, highlighting significant anticancer potential against breast cancer cells.
Synthesis and Derivative EvaluationVarious derivatives of MDNC were synthesized; some exhibited enhanced biological activity compared to the parent compound.

Comparative Analysis with Similar Compounds

MDNC shares structural similarities with other naphthalene derivatives but is unique due to the presence of both methoxy and carbonitrile groups. This uniqueness contributes to its distinct biological profile.

CompoundStructural FeaturesBiological Activity
7-Methoxy-1-naphthonitrileLacks dihydro componentLimited estrogenic activity
3,4-Dihydro-1-naphthonitrileLacks methoxy groupReduced anticancer potential
1-NaphthalenecarbonitrileBasic structure without modificationsMinimal bioactivity

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile with high purity in academic laboratories?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) using process control simulations and separation technologies like membrane filtration to isolate intermediates . Ensure purity via HPLC or GC-MS, adhering to safety protocols for handling volatile intermediates (e.g., fume hoods, PPE) .

Q. How can researchers accurately characterize the physicochemical properties of this compound?

  • Methodological Answer : Use NIST-standardized techniques: UV/Vis spectroscopy for electronic transitions, mass spectrometry (electron ionization) for molecular weight, and gas-phase ion energetics for stability analysis. Cross-reference with databases like PubChem for validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines: use chemical-resistant gloves (nitrile), safety goggles, and respiratory protection if aerosolization occurs. Store in airtight containers at ≤4°C to prevent degradation, and dispose via certified hazardous waste protocols .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for high sensitivity in biological samples. For environmental matrices, use SPE (solid-phase extraction) coupled with GC-FID to minimize matrix interference .

Q. How does the structural methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations to map electron density distributions. Validate experimentally via kinetic studies under varying pH conditions, comparing reaction rates with non-methoxy analogs .

Advanced Research Questions

Q. How should researchers design a factorial experiment to assess the combined toxicological effects of this compound and its metabolites?

  • Methodological Answer : Use a 2^k factorial design to test dose-response interactions (e.g., hepatic vs. renal toxicity). Include control groups exposed to individual metabolites and apply ANOVA to identify synergistic effects . Reference ATSDR’s inclusion criteria for systemic endpoints (e.g., hepatic, renal) .

Q. What strategies can resolve contradictions in reported environmental half-lives of this compound across soil and aquatic models?

  • Methodological Answer : Conduct meta-analysis using PRISMA guidelines, stratifying by experimental conditions (e.g., pH, organic carbon content). Validate via microcosm studies simulating real-world scenarios and apply QSAR models to predict degradation pathways .

Q. What mechanistic hypotheses explain the compound’s selective inhibition of cytochrome P450 isoforms in mammalian hepatocytes?

  • Methodological Answer : Use in vitro assays with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and molecular docking to identify binding affinities. Compare metabolic profiles via untargeted metabolomics in primary hepatocytes .

Q. How can in silico models predict the environmental partitioning of this compound across air-water-soil compartments?

  • Methodological Answer : Apply fugacity-based models (e.g., EQC Level III) using physicochemical inputs (log Kow, vapor pressure). Calibrate with empirical data from OECD 121 column studies .

Q. What biomarkers are suitable for monitoring chronic exposure to this compound in occupational cohorts?

  • Methodological Answer : Validate urinary mercapturic acid conjugates via LC-HRMS. Correlate with transcriptomic biomarkers (e.g., Nrf2 pathway activation) in longitudinal studies, adhering to ATSDR’s biomonitoring frameworks .

Q. How do stereochemical variations in this compound derivatives affect their genotoxic potential?

  • Methodological Answer : Synthesize enantiomers via chiral chromatography and assess DNA adduct formation using ^32P-postlabeling. Compare Ames test results across TA98 and TA100 strains to quantify mutagenic variability .

Q. What computational tools are effective for modeling the compound’s interaction with aryl hydrocarbon receptor (AhR) pathways?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to map ligand-receptor binding dynamics. Validate via luciferase reporter assays in AhR-deficient cell lines .

Q. How can researchers integrate multi-omics data to elucidate the compound’s mode of action in endocrine disruption?

  • Methodological Answer : Combine RNA-seq (transcriptomics), LC-MS/MS (proteomics), and NMR-based metabolomics. Apply pathway enrichment analysis (e.g., DAVID) to identify perturbed networks (e.g., steroidogenesis) .

Properties

IUPAC Name

7-methoxy-3,4-dihydronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAXOSUDTXPJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241360
Record name 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158365-53-8
Record name 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158365-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-methoxy-1-tetralone (39.65 g, 0.23 mol), zinc iodide (1.73 g, 5.4 mmol), and benzene (100 mLs) was added trimethylsilylcyanide (25.0 g. 0.25 mol). The mixture was stirred overnight at room temperature. Pyridine (350 mL) was added and phosphorous oxychloride (100 mL) was then added dropwise, with a slight temperature increase. The mixture was heated to reflux and held for 6 hr. TLC showed one mid-Rf spot for the desired product. The mixture was stirred overnight at room temperature. The mixture was carefully poured onto ice/hydrochloric acid (about 1.5 liter of 10% HCl). The total volume was 2 liters. This mixture was extracted with ethyl acetate (3×500 mLs), the organics combined and washed with water (2×500 mLs) and then brine (500 mLs). The ethyl acetate was dried over magnesium sulfate and evaporated off provide a liquid which on standing solidified. This crude solid was slurried in hexane and filtered to give 31.3 g (74%) of a tan solid. Some of this material was purified by silica gel chromatography (10% ethyl acetate-hexanes) to provide a solid: mp 47-49° C.; 1H NMR (DMSO-d6): δ 2.44-2.50 (2H, m), 2.72 (2H, t, J=8.4 Hz), 6.81 (1H, d, J=2.6 Hz), 6.90 (1H, dd, J=2.9 Hz, J=8.2 Hz), 7.17-7.19 (2H, m); MS m/z 168 ([M−H]−);
Quantity
39.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

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